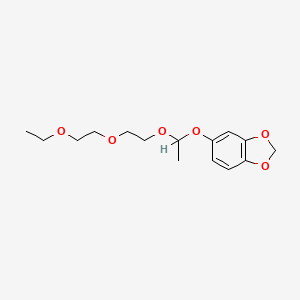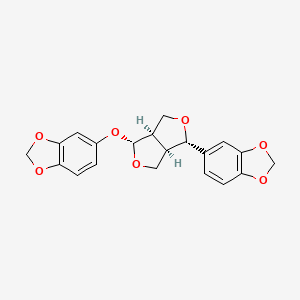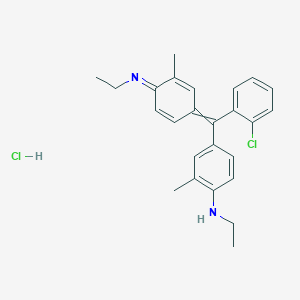![molecular formula C19H23N5O4 B1681023 Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate CAS No. 677773-91-0](/img/structure/B1681023.png)
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Overview
Description
“Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate” is a compound with the molecular formula C19H23N5O4 . It is a member of the Immunology/Inflammation class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic ring system, attached to a benzene ring via a methyl group. The purine ring has an amino group and a butoxy group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.4 g/mol . It has a topological polar surface area of 120 Ų, indicating its polarity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its XLogP3-AA value is 1.9, suggesting its lipophilicity .Scientific Research Applications
TLR7 Agonist
SM 324405: is known for its potent activity as a TLR7 agonist , with an EC50 value of 50 nM, indicating its high efficacy in activating this receptor. It shows selectivity for TLR7 over TLR8, which is significant for targeted therapeutic applications .
Immunomodulation
This compound induces the expression of interferons (IFN-α and IFN-γ) in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes. Interferons are crucial for the immune response, particularly in antiviral defense .
Anti-inflammatory Effects
SM 324405 has been observed to inhibit the production of IL-5 in human PBMCs. IL-5 is involved in the growth and differentiation of eosinophils, and its inhibition can be beneficial in treating conditions like asthma and other allergic responses .
Metabolism
The compound is rapidly metabolized to its acid metabolite, with a half-life of 2.6 minutes in human plasma. This rapid metabolism could be relevant in designing dosing regimens for therapeutic applications .
Mechanism of Action
Target of Action
SM 324405, also known as Methyl 2-(3-((6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)phenyl)acetate, is a potent agonist of the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in viruses and triggers the production of cytokines that stimulate the immune response .
Mode of Action
SM 324405 interacts with TLR7, triggering a cascade of events that lead to the production of cytokines . It exhibits selectivity for TLR7 over TLR8 . The compound induces the expression of interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes .
Biochemical Pathways
The activation of TLR7 by SM 324405 leads to the production of cytokines, which are key players in the immune response . These cytokines, including IFN-α and IFN-γ, help to regulate the immune system and fight off infections .
Pharmacokinetics
SM 324405 is rapidly metabolized to an inactive form upon entry into the circulation . This rapid metabolism, with a half-life of 2.6 minutes in human plasma, helps to prevent systemic toxicity .
Result of Action
The activation of TLR7 by SM 324405 leads to an enhanced immune response, making it a potential candidate for immunotherapy of allergic diseases . In vivo studies have shown that SM 324405 effectively inhibits allergen-induced airway inflammation without inducing systemic cytokines .
Action Environment
The action of SM 324405 is influenced by the environment in which it is administered. For instance, its rapid metabolism in the plasma environment helps to prevent systemic toxicity
properties
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



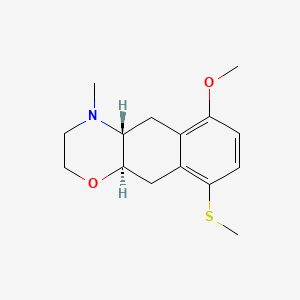
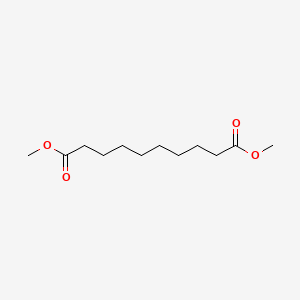
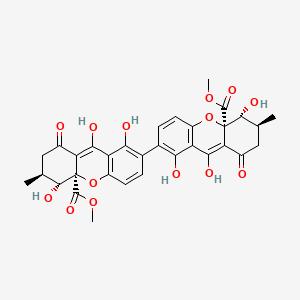

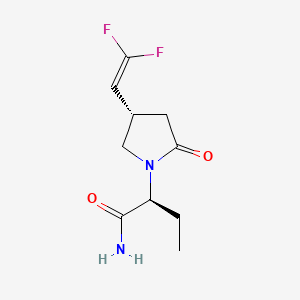
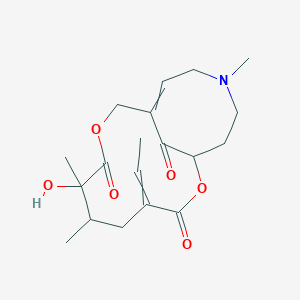
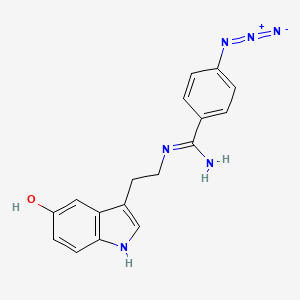

![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)

